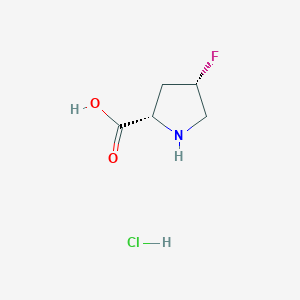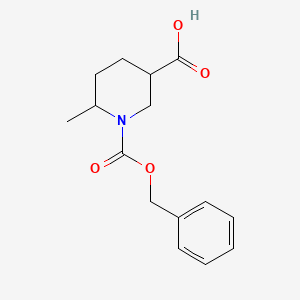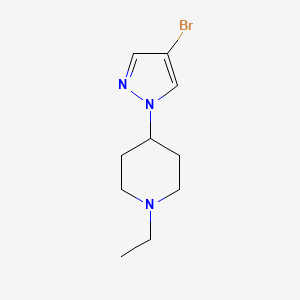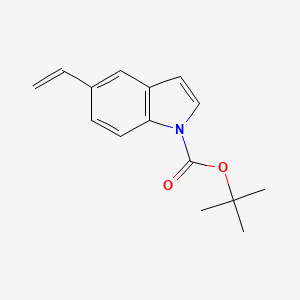![molecular formula C13H14N2 B1400846 1-[4-(吡啶-3-基)苯基]乙胺 CAS No. 885468-60-0](/img/structure/B1400846.png)
1-[4-(吡啶-3-基)苯基]乙胺
描述
“1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.27 . The compound is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine” is 1S/C13H14N2/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13/h2-10H,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine” has a molecular weight of 198.27 . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .科学研究应用
抗癌剂开发
1-[4-(吡啶-3-基)苯基]乙胺衍生物已被研究其在癌症治疗中的潜力。Alam 等人(2018 年)的一项研究合成了与 1-[4-(吡啶-3-基)苯基]乙胺相关的化合物,并评估了它们对各种人类癌细胞系的细胞毒性,包括 HeLa(宫颈癌)、NCI-H460(肺癌)和 PC-3(前列腺癌)癌细胞。一些化合物表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Alam, Alam, Panda, & Rahisuddin, 2018)。
不对称合成催化剂
包含 1-[4-(吡啶-3-基)苯基]乙胺的化合物已应用于不对称合成。Kostenko 等人(2018 年)开发了含有该化合物的 C2 对称手性叔胺,该胺有效地催化不对称加成,生成高产率和高纯度的产物。这突出了其在不对称合成催化剂中的应用 (Kostenko, Kucherenko, & Zlotin, 2018)。
抗菌应用
Merugu、Ramesh 和 Sreenivasulu(2010 年)对 1-[4-(吡啶-3-基)苯基]乙胺衍生物的抗菌活性进行了研究。该研究合成了新化合物并评估了它们对各种细菌的功效,表现出显着的抗菌性能 (Merugu, Ramesh, & Sreenivasulu, 2010)。
光物理和发光研究
Vezzu 等人(2011 年)合成了涉及 1-[4-(吡啶-3-基)苯基]乙胺的配合物,并研究了它们的光物理性质。他们的研究重点是这些配合物的发光特性,有助于理解在光电和发光中具有潜在应用的材料 (Vezzu et al., 2011)。
安全和危害
作用机制
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine’s action are currently unknown. Its impact on cellular function, gene expression, and other biological processes requires further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
生化分析
Biochemical Properties
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions.
属性
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13/h2-10H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGKRFGMVHUZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885468-60-0 | |
| Record name | 1-[4-(pyridin-3-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)


![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)


![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)
